![molecular formula C20H32O3 B1193910 17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one CAS No. 566-52-9](/img/structure/B1193910.png)
17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one is a 3-oxo-5alpha-steroid.
Scientific Research Applications
Metabolism and Kinetic Characteristics
Research has outlined the metabolism of various androstan compounds, detailing the metabolic pathways and excretion products following administration. For instance, a study on rabbits showed the metabolism of a similar androstan compound, identifying metabolites hydroxylated in specific positions, suggesting complex metabolic pathways for these compounds (Templeton & Kim, 1976). Moreover, the kinetic characteristics of 5alpha-androstane-3alpha, 17beta-diol (3alpha-diol) were studied, revealing interesting kinetic properties, metabolic rates, and production rates, which are significantly different between genders (Kinouchi & Horton, 1974).
Biological Impacts and Potential Applications
Neuroactive Properties and Potential Therapeutic Applications
Certain 17-substituted androstan-3alpha-ol analogs, including 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, have been shown to act as positive allosteric modulators of GABA(A) receptors, suggesting potential as anticonvulsant and anxiolytic agents. These compounds retain bioactivity equivalent to or greater than the endogenous neurosteroid allopregnanolone, indicating their potential in therapeutic applications (Runyon et al., 2009).
Comparative Bioavailability and Efficacy
Bioavailability and Efficacy in Different Formulations
The bioavailability of lipophilic steroids, such as 17beta-acetoxy-2alpha-chloro-3-(p-nitrophenoxy)imino-5alpha-androstane, has been studied, revealing differences in absorption rates based on the formulation, with solutions showing substantially higher absorption compared to suspensions. This research provides insights into the formulation-dependent bioavailability of similar compounds (Abrams et al., 1978).
properties
CAS RN |
566-52-9 |
---|---|
Product Name |
17beta-Hydroxy-2alpha-(hydroxymethyl)-5alpha-androstan-3-one |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O3/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17(22)12(11-21)10-20(13,16)2/h12-16,18,21,23H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
OKOKLFXLKDXQOK-VDBAHQDGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)CO)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)CO)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=O)C4)CO)C |
Other CAS RN |
566-52-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.